1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,5-dimethylphenyl)urea
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Overview
Description
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,5-dimethylphenyl)urea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,5-dimethylphenyl)urea typically involves the reaction of 2-aminobenzothiazole with appropriate phenyl isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-aminobenzothiazole and phenyl isocyanates. These intermediates are then reacted under optimized conditions to yield the final product. The use of catalysts and specific reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,5-dimethylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzothiazol-2-YL)PHENYL]-1-(3,5-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Phenyl isocyanates: Used in the synthesis of urea derivatives.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
3-[4-(1,3-Benzothiazol-2-yl)phenyl]-1-(3,5-dimethylphenyl)urea stands out due to its specific structural features, which confer unique biological and chemical properties. Its combination of benzothiazole and phenyl urea moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H19N3OS |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C22H19N3OS/c1-14-11-15(2)13-18(12-14)24-22(26)23-17-9-7-16(8-10-17)21-25-19-5-3-4-6-20(19)27-21/h3-13H,1-2H3,(H2,23,24,26) |
InChI Key |
DPGOYUHTSREVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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